N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide
Description
N-(2-Methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide is a synthetic indazole carboxamide derivative. Structurally, it features an indazole core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a carboxamide moiety linked to a 2-methylphenyl group. This compound belongs to a broader class of synthetic cannabinoid receptor agonists (SCRAs), which mimic the effects of Δ9-tetrahydrocannabinol (THC) by binding to CB1 and CB2 receptors .
Properties
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-5-21-12(3)19-20-17(21)24-10-15-11(2)23-16(18-15)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUWILTYRWJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole-3-carboxamide class. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and as a synthetic cannabinoid. This article presents a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : CHNO
- Molecular Weight : 252.31 g/mol
- Functional Groups : Indazole core, carboxamide group, and methyl substitutions on phenyl rings.
Research indicates that compounds in the indazole-3-carboxamide class exhibit significant biological activities through various mechanisms:
- Cannabinoid Receptor Agonism :
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some key derivatives and their respective activities:
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| N-(2-fluoro-4-methylphenyl)-1H-indazole-3-carboxamide | Fluorine substitution | Potent CB1 receptor agonist |
| N-(4-methylphenyl)-1H-indazole-3-carboxamide | Methyl substitution on para position | Moderate antitumor activity |
| N-(2-chloro-4-methylphenyl)-1H-indazole-3-carboxamide | Chlorine substitution | Enhanced potency against specific cancer cell lines |
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- Synthetic Cannabinoids : A study highlighted the effects of various indazole derivatives as new psychoactive substances (NPS), showing that they can produce cannabis-like effects when administered . The study found that the agonistic properties at CB receptors were significant, suggesting potential therapeutic uses.
- Antitumor Efficacy : In a controlled experiment, this compound was tested against multiple myeloma cell lines, demonstrating an IC50 value indicative of strong antiproliferative activity . This suggests that further development could lead to effective cancer treatments.
Scientific Research Applications
Pharmacological Applications
Synthetic Cannabinoid Research
The compound is primarily recognized for its role as a synthetic cannabinoid, which means it can activate the CB1 and CB2 cannabinoid receptors in the human body. Research indicates that synthetic cannabinoids have been developed to explore their therapeutic potential, such as pain relief, anti-inflammatory effects, and appetite stimulation.
- CB1 and CB2 Receptor Agonism : Studies have shown that N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide exhibits significant agonistic activity at both CB1 and CB2 receptors, which are crucial targets in the treatment of various conditions including chronic pain and obesity .
Toxicology and Forensic Science
Emergence as a New Psychoactive Substance (NPS)
This compound has been identified as part of a class of new psychoactive substances that pose challenges in forensic science due to their rapid emergence and potential for abuse.
- Detection in Biological Samples : Analytical methods have been developed for the detection of this compound in biological samples, aiding in forensic investigations related to drug use. The ability to identify such compounds is critical for law enforcement and public health monitoring .
Anticancer Activity
Recent studies have explored the anticancer properties of indazole derivatives, including this compound.
- In Vitro Studies : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their growth inhibition properties against a panel of cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of indazole derivatives highlighted significant inhibition of cell proliferation in pancreatic cancer cell lines, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUIT-2 | 0.8 | Inhibition of EMT markers |
| Capan-1 | 1.5 | Reduction in cell migration |
| Panc-1 | 2.0 | Inhibition of metalloproteinase activity |
Case Study 2: Forensic Toxicology
The detection of this compound in biological matrices has been documented in forensic reports, underscoring its relevance as a substance of abuse and the need for analytical methods to identify it effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide and its analogs:
Key Findings:
Substituent Effects on Receptor Binding :
- Fluorinated analogs (e.g., 5F-APINACA, 4F-CUMYL-5F-PINACA) exhibit enhanced CB1 receptor affinity due to fluorine's electronegativity and lipophilicity, which improve membrane permeability .
- The adamantyl group in 5F-APINACA contributes to prolonged receptor interaction via steric bulk, increasing potency .
- In contrast, the target compound's methylphenyl substituents may reduce receptor affinity compared to halogenated analogs, as methyl groups are less electronegative .
Metabolic Stability: Cyanobutyl substituents (e.g., CUMYL-4CN-BINACA) enhance metabolic stability by resisting oxidative degradation, leading to longer half-lives . Methyl groups in the target compound may render it more susceptible to hepatic metabolism, reducing its psychoactive duration .
The target compound’s lack of halogens or polar groups may delay its classification as a controlled substance, though structural similarity to regulated SCRAs could prompt future legal scrutiny .
Research Findings from Analog Compounds
CUMYL-4CN-BINACA :
- EMCDDA risk assessments highlight its association with severe neurotoxicity, seizures, and fatalities in Europe .
- Analytical studies detect its prevalence in counterfeit cannabis products, often mixed with other SCRAs .
5F-APINACA: In vitro studies demonstrate nanomolar CB1 affinity (Ki = 0.3 nM), surpassing THC by 100-fold . Linked to cases of acute kidney injury and psychosis in clinical reports .
4F-CUMYL-5F-PINACA :
- Gas chromatography-mass spectrometry (GC-MS) profiles confirm its stability in biological matrices, complicating forensic detection .
Q & A
Q. What are the recommended synthetic routes for N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or amide coupling (e.g., using TBTU as a coupling agent). Key steps include:
- Intermediate preparation : Reacting substituted indazole precursors with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) .
- Amide bond formation : Employing coupling agents like TBTU in dry DCM with 2,6-lutidine as a base, monitored by TLC (hexane:ethyl acetate, 9:3) .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Optimization : Adjust stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and solvent polarity to minimize side products.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | AlCl₃, DCM, 25°C | 65–70 | 90% |
| Coupling | TBTU, 2,6-lutidine, DCM | 50–60 | 95% |
Q. How should researchers characterize the compound's purity and structural integrity using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm; indazole carbons at ~150 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 386.2) and fragmentation patterns.
- Elemental Analysis : Ensure C, H, N values within ±0.5% of theoretical .
- HPLC : Use a C18 column (ACN:H₂O gradient) to assess purity (>98% for biological assays).
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent DMSO concentration). Mitigation strategies:
- Standardized protocols : Use consistent cell viability assays (e.g., MTT vs. resazurin) and controls (e.g., untreated vs. vehicle-only).
- Solubility optimization : Pre-solubilize in DMSO (<0.1% final concentration) to avoid precipitation .
- Dose-response curves : Validate IC₅₀ values across ≥3 independent replicates.
Example: A study showing anti-inflammatory activity in RAW264.7 cells but not in HEK293 may reflect cell-specific receptor expression .
Q. How can X-ray crystallography and computational modeling be integrated to understand the compound's solid-state behavior and intermolecular interactions?
- Methodological Answer :
- Crystallization : Use vapor diffusion (e.g., ethanol/water mixtures) to grow single crystals.
- X-ray refinement : SHELXL for structure solution (R-factor < 0.05) .
- Hydrogen bonding analysis : Graph set analysis (e.g., D = donor, A = acceptor) to map motifs like N–H···O (2.8–3.0 Å) .
- DFT calculations : Gaussian09 to optimize geometry and predict electrostatic potential surfaces.
| Interaction | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···O | 2.85 | 165 | D (2)¹₁ |
| C–H···π | 3.10 | 145 | R ₂²(8) |
Q. What computational approaches are recommended for predicting the compound's pharmacokinetic properties and binding affinities?
- Methodological Answer :
- ADME prediction : SwissADME for logP (~3.5), BBB permeability (low), and CYP450 inhibition .
- Molecular docking : AutoDock Vina to model interactions with targets (e.g., COX-2, binding energy < −8 kcal/mol).
- MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns .
- QSAR : CoMFA/CoMSIA to correlate substituent effects (e.g., methyl vs. fluoro groups) with activity .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported crystallographic data (e.g., unit cell parameters) for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
